molecular formula C16H24N4O3S2 B2550755 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034572-85-3

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2550755
CAS No.: 2034572-85-3
M. Wt: 384.51
InChI Key: HMIIRUYCRHKMBV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a furan ring, a pyrazole ring, and a sulfonamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .


Synthesis Analysis

The synthesis of similar compounds often involves strategic chemical reactions . For example, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds .


Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations . For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing, using Hirshfeld surface analysis .


Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions . Copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds .


Physical and Chemical Properties Analysis

The physical properties of related compounds, such as those involving furan-2,5-diylbis(diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds.

Scientific Research Applications

Synthesis and Biological Activity of Sulfonamide Hybrids

Sulfonamides are a significant class of compounds with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. The design and development of sulfonamide hybrids, which combine sulfonamide with other biologically active scaffolds like pyrazole and furan, have been extensively studied. Recent advances in the field have led to the creation of two-component sulfonamide hybrids with enhanced biological activities, showcasing the potential of such compounds in medicinal chemistry (Ghomashi et al., 2022).

Antimicrobial and Antitumor Applications

Sulfonamide-based compounds have been investigated for their antimicrobial and antitumor properties. Pyrazoline benzene sulfonamides, for instance, have shown potential as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity, indicating their suitability as therapeutic agents against cancer and neurodegenerative diseases (Ozmen Ozgun et al., 2019). Similarly, the antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties has been evaluated, further highlighting the versatility of sulfonamide derivatives in addressing diverse biological targets (Hamed et al., 2020).

Corrosion Inhibition

Beyond biomedical applications, sulfonamide derivatives, including those with furan components, have been explored for their role in corrosion inhibition. Such compounds have demonstrated effectiveness in protecting mild steel in acidic media, illustrating the chemical versatility and practical applications of sulfonamide-based compounds in industrial settings (Sappani & Karthikeyan, 2014).

Safety and Hazards

Furan and its derivatives can pose safety hazards. For example, furfuryl alcohol, a derivative of furan, is considered hazardous by the 2012 OSHA Hazard Communication Standard . The median lethal dose for furfuryl alcohol ranges from 160 to 400 mg/kg (mouse or rabbit, oral) .

Future Directions

Furan and its derivatives have wide applications in various fields, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The future research directions could involve exploring more applications and improving the synthesis methods of these compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S2/c1-12-16(13(2)19(3)18-12)25(21,22)17-11-14(15-5-4-8-23-15)20-6-9-24-10-7-20/h4-5,8,14,17H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIIRUYCRHKMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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